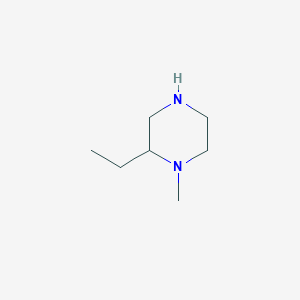

2-Ethyl-1-methylpiperazine

説明

Significance of Piperazine (B1678402) Derivatives in Chemical Synthesis and Materials Science

Piperazine derivatives are a class of organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. chemeurope.comnih.gov This structural motif imparts unique chemical properties that make them versatile building blocks in a wide range of applications, from pharmaceuticals to materials science. ontosight.aiontosight.ai

Historical Context of Piperazine Chemistry

The name "piperazine" was originally derived from its chemical similarity to piperidine, a component of piperine (B192125) found in black pepper plants. wikipedia.orgiiab.me However, piperazines are not naturally derived from this source. wikipedia.orgiiab.me Initially, piperazine was introduced to medicine for its ability to dissolve uric acid. chemeurope.com Its journey into broader applications began in the early 20th century, with its use as an anthelmintic, a property shared by many of its derivatives. wikipedia.orgdrugbank.com The synthesis of piperazine itself can be achieved through several routes, including the reaction of alcoholic ammonia (B1221849) with 1,2-dichloroethane (B1671644) or the reduction of pyrazine. chemeurope.comwikipedia.org Industrially, it is often obtained as a co-product during the production of ethylenediamine (B42938). wikipedia.orgiiab.me

Role of Alkyl-Substituted Piperazines in Organic Chemistry

The substitution of alkyl groups onto the piperazine ring significantly influences its properties and reactivity. The introduction of substituents at the nitrogen atoms is a common strategy in drug design, with over 80% of piperazine-containing pharmaceuticals featuring N-substitution. beilstein-journals.org Alkyl-substituted piperazines are crucial intermediates in the synthesis of a diverse array of organic molecules. rsc.org For instance, the presence of an α-methyl group can positively impact a drug candidate's activity and properties, a phenomenon sometimes referred to as the "magic methyl effect". beilstein-journals.org

The basicity of piperazines, and consequently their reactivity, is affected by alkyl substitution. A study on the pKa values of various piperazines showed that the addition of a methyl or ethyl group to the piperazine ring lowers the pKa. uregina.ca These modifications are critical in tuning the electronic and steric properties of the molecule, which is essential for applications in catalysis and the development of metal-organic frameworks (MOFs). nih.govchemicalbook.com The synthesis of α-alkylated piperazines can be achieved through methods like tantalum-catalyzed hydroaminoalkylation. beilstein-journals.org

Research Rationale for Focused Study on 2-Ethyl-1-methylpiperazine

Despite the broad utility of piperazine derivatives, specific isomers like this compound remain less explored, presenting an opportunity for new scientific discoveries.

Identification of Gaps in Existing Literature

While extensive research exists on piperazine and its N-substituted derivatives, the literature on asymmetrically substituted piperazines, particularly those with alkyl groups on both a nitrogen atom and a carbon atom of the ring, is less comprehensive. Much of the focus has been on N,N'-disubstituted or symmetrically C-substituted piperazines. beilstein-journals.org Direct and stereoselective methods for introducing substituents onto the α-carbons of piperazines are still considered a synthetic challenge. beilstein-journals.org This creates a knowledge gap regarding the specific properties and potential applications of compounds like this compound.

Potential for Novel Scientific Contributions

A focused study on this compound holds the potential to yield significant scientific contributions. Elucidating its unique stereochemistry and reactivity could lead to the development of novel synthetic methodologies. Furthermore, investigating its properties could uncover new applications in areas such as medicinal chemistry, where subtle structural changes can lead to profound differences in biological activity. The synthesis of chiral piperazine derivatives is of particular interest for the development of new pharmaceuticals. thieme-connect.com Understanding the structure-property relationships of this compound could provide valuable insights for the rational design of new catalysts, materials, and therapeutic agents.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-ethyl-1-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-3-7-6-8-4-5-9(7)2/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWZLXVAPLHUDSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619481 | |

| Record name | 2-Ethyl-1-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4791-32-6 | |

| Record name | 2-Ethyl-1-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Kinetics and Mechanistic Investigations of 2 Ethyl 1 Methylpiperazine

Mechanistic Studies of 2-Ethyl-1-methylpiperazine Transformations

Mechanistic studies are crucial for understanding the step-by-step processes through which this compound engages in chemical reactions. This subsection details the pathways of its oxidation, its role in nucleophilic substitution reactions, its behavior in acid-base systems, and its reaction with carbon dioxide.

The oxidation of piperazines, including derivatives like this compound, has been a subject of kinetic and mechanistic studies. For instance, the oxidation of similar compounds such as piperazine (B1678402), 1-methylpiperazine (B117243), and 1-ethylpiperazine (B41427) by bromamine-T (BAT) in a buffered acidic medium proceeds to form the corresponding N-oxide products scirp.org. The stoichiometry of this reaction shows that one mole of the piperazine derivative reacts with one mole of BAT scirp.org.

The reaction products can be identified and characterized using techniques like gas chromatography-mass spectrometry (GC-MS). In the case of piperazine oxidation by BAT, the mass spectrum of the product shows a parent molecular ion peak confirming the formation of piperazine N-oxide scirp.org. Similar outcomes are expected for this compound, where oxidation would likely occur at one of the nitrogen atoms to yield the corresponding N-oxide.

The general reaction for the oxidation of a piperazine derivative by bromamine-T can be represented as: R-piperazine + ArSO2NBr- → R-piperazine-N-oxide + ArSO2NH2 + Br- Where 'R' represents the substituents on the piperazine ring.

| Reactant | Oxidizing Agent | Product | Analytical Method |

| Piperazine | Bromamine-T | Piperazine N-oxide | GC-MS |

| 1-Methylpiperazine | Bromamine-T | 1-Methylpiperazine N-oxide | GC-MS |

| 1-Ethylpiperazine | Bromamine-T | 1-Ethylpiperazine N-oxide | GC-MS |

This table illustrates the expected products from the oxidation of various piperazine derivatives based on analogous reactions.

The piperazine ring in this compound contains two nitrogen atoms with lone pairs of electrons, making it a potent nucleophile. This characteristic allows it to participate in nucleophilic substitution reactions, where it attacks an electron-deficient center and displaces a leaving group. The term SN2 (bimolecular nucleophilic substitution) describes a reaction where two molecules are involved in the transition state organic-chemistry.org.

Studies on the reactions of piperidine, a structurally related cyclic amine, with substituted N-methylpyridinium ions in methanol have shown that the reactions are second-order in piperidine nih.gov. The proposed mechanism involves a rate-determining step of hydrogen-bond formation between a second piperidine molecule and the initial substrate-piperidine addition intermediate, followed by deprotonation nih.gov. It is plausible that this compound could engage in similar mechanistic pathways.

In the context of synthesizing derivatives, piperazine can act as an efficient nucleophile in reactions with compounds like pentafluoropyridine, leading to the substitution of a fluorine atom researchgate.net. The reaction of a brominated quinoline derivative with N-substituted piperazines proceeds via an SN2 mechanism to yield the corresponding substituted products sioc-journal.cn. Given its structure, this compound would be expected to readily participate in such SN2 reactions.

As a diamine, this compound can accept two protons, leading to two distinct protonation equilibria, each characterized by a pKa value. These constants are crucial for understanding the behavior of the molecule in solutions of varying pH libretexts.orglibretexts.orgresearchgate.net. The protonation of amines is a key aspect of their chemistry, particularly in applications like CO2 capture nih.govacs.orgacs.org.

In a related compound, 2-methylpiperazine (2-MPZ), the two amino groups exhibit different basicities. The presence of an electron-donating methyl group is expected to increase the electron density on the adjacent nitrogen atom, potentially influencing its protonation affinity nih.govacs.org. In this compound, the ethyl and methyl groups will similarly influence the basicity of the nitrogen atoms. The first protonation will occur at the more basic nitrogen, followed by the second protonation at the other nitrogen at a lower pH.

The equilibrium constants (Ka and Kb) describe the extent of these protonation/deprotonation reactions in aqueous solutions libretexts.orglibretexts.org. The pKa values for this compound can be determined experimentally through techniques like potentiometric titration.

| Equilibrium | Description |

| H₂L²⁺ ⇌ HL⁺ + H⁺ | Dissociation of the diprotonated species |

| HL⁺ ⇌ L + H⁺ | Dissociation of the monoprotonated species |

This table outlines the two-step acid-base equilibria for a diamine like this compound, where L represents the neutral molecule.

The reaction of amines with carbon dioxide (CO₂) is of significant industrial importance, particularly in the context of carbon capture technologies. This compound, being a secondary and tertiary amine, can react with CO₂. While tertiary amines primarily promote the hydrolysis of CO₂, secondary amines can react directly to form carbamates nih.govacs.org.

The presence of an ethyl group at the 2-position and a methyl group at the 1-position in this compound would create steric hindrance around the nitrogen atoms, which can influence the kinetics and equilibrium of the CO₂ reaction. This steric hindrance is a known factor in designing amines for CO₂ capture, as it can affect the stability of the resulting carbamate and the energy required for solvent regeneration.

Kinetic Analysis of Reactions Involving this compound

Kinetic analysis provides quantitative data on the rates of chemical reactions. This subsection focuses on the determination of reaction orders and rate constants for reactions in which this compound participates.

The rate of a chemical reaction is often described by a rate law, which expresses the rate as a function of the concentrations of the reactants chemguide.co.ukunizin.org. The exponents in the rate law represent the order of the reaction with respect to each reactant chemguide.co.ukunizin.org. These orders must be determined experimentally, for example, by using the method of initial rates unizin.orgkhanacademy.org.

In the study of the oxidation of piperazines by bromamine-T, the reaction was found to be first-order with respect to both the oxidant [BAT] and the piperazine substrate scirp.org. The rate law can be expressed as: Rate = k[BAT][piperazine]

This indicates that doubling the concentration of either the oxidant or the piperazine would double the reaction rate scirp.org. The rate constant, k, is a proportionality constant that depends on temperature chemguide.co.uk.

For nucleophilic substitution reactions, the rate constants can also be determined. For instance, second-order rate constants for the reaction of various piperazine and piperidine amides with a model electrophile have been calculated, showing a significant influence of the amide substituent on thiol reactivity acs.org.

| Reaction Type | Reactant 1 Order | Reactant 2 Order | Overall Order |

| Oxidation by BAT | 1 (BAT) | 1 (Piperazine) | 2 |

| SN2 Reaction | 1 (Electrophile) | 1 (Nucleophile) | 2 |

This table summarizes typical reaction orders for reactions involving piperazine derivatives.

Activation Parameters and Transition State Analysis

A thorough review of scientific literature did not yield specific studies detailing the activation parameters, such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), for reactions involving this compound. Consequently, there is no available experimental data to perform a quantitative transition state analysis for this specific compound.

Detailed research findings on the elucidation of the transition state geometry and electronic structure for the reactions of this compound are not present in the currently accessible scientific literature. Computational studies employing methods such as density functional theory (DFT) or ab initio calculations, which could provide theoretical insights into the transition state, have not been reported for this compound.

Influence of Solvent and Temperature on Reaction Rates

There is a lack of specific published research on the influence of solvent properties and temperature on the reaction rates of this compound. Therefore, no empirical data from kinetic experiments under varying solvent conditions (e.g., polarity, proticity, viscosity) or at different temperatures is available to be presented.

Without experimental data, a quantitative analysis of the relationship between the rate constant and temperature, which would typically be described by the Arrhenius equation, cannot be conducted for this compound. Similarly, a detailed discussion on the role of the solvent in stabilizing reactants and transition states for this particular compound is not possible based on the current body of scientific literature.

Advanced Spectroscopic and Computational Analysis of 2 Ethyl 1 Methylpiperazine

High-Resolution Spectroscopic Characterization

High-resolution spectroscopy is fundamental for the unambiguous identification and detailed structural analysis of molecular compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (FT-IR and FT-Raman) each provide unique and complementary information about the molecular framework of 2-Ethyl-1-methylpiperazine.

NMR spectroscopy is an unparalleled tool for determining the connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR would provide a detailed map of the carbon and hydrogen environments.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl, ethyl, and piperazine (B1678402) ring protons. The chemical shifts are influenced by the electron-withdrawing nitrogen atoms and the substitution pattern. The piperazine ring protons would appear as a complex series of multiplets due to their diastereotopic nature and coupling with each other. The N-methyl group would likely present as a singlet, while the ethyl group would exhibit a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing unique signals for each carbon atom in a different electronic environment. The carbons closer to the nitrogen atoms would be deshielded and appear at a higher chemical shift.

Conformational analysis can also be explored using NMR. The piperazine ring typically adopts a chair conformation to minimize steric strain. The ethyl and methyl groups can exist in either axial or equatorial positions. The relative energies of these conformers and the barriers to ring inversion can be studied using variable-temperature NMR experiments and by analyzing coupling constants. For similar piperazine derivatives, the equatorial orientation of substituents is generally favored. scispace.comdergipark.org.tr

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~2.3 | ~46 |

| N-CH₂-CH₃ | ~2.4 (quartet) | ~55 |

| N-CH₂-CH₃ | ~1.1 (triplet) | ~12 |

| Piperazine Ring Protons/Carbons | 1.8 - 3.0 (multiplets) | 45 - 60 |

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns under electron ionization (EI). The molecular ion peak (M⁺) for this compound (C₇H₁₆N₂) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (128.22 g/mol ).

The fragmentation of piperazine derivatives is well-characterized and typically involves the cleavage of bonds adjacent to the nitrogen atoms (alpha-cleavage). researchgate.netresearchgate.net The most prominent fragmentation pathways for this compound would likely involve:

Loss of an ethyl radical (•CH₂CH₃): This would result in a stable, nitrogen-containing cation at m/z 99.

Loss of a methyl radical (•CH₃): Cleavage of the N-methyl bond would yield a fragment at m/z 113.

Ring Cleavage: The piperazine ring can undergo fragmentation, leading to various smaller charged fragments. A common fragmentation for N-substituted piperazines involves the formation of an ion at m/z 70, corresponding to the [C₄H₈N]⁺ fragment. researchgate.net

These fragmentation patterns provide a molecular fingerprint that confirms the identity and structure of the compound. libretexts.org

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

| 128 | [C₇H₁₆N₂]⁺ | Molecular Ion (M⁺) |

| 113 | [M - CH₃]⁺ | Loss of a methyl radical |

| 99 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 70 | [C₄H₈N]⁺ | Ring fragmentation |

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and studying molecular dynamics. nih.gov The spectra of this compound would be dominated by vibrations associated with the piperazine ring and its alkyl substituents.

Key expected vibrational modes include:

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl, ethyl, and piperazine ring methylene groups are expected in the 2800-3000 cm⁻¹ region. muni.cz

C-N Stretching: Vibrations corresponding to the C-N bonds of the tertiary amines will appear in the 1000-1250 cm⁻¹ region.

Ring Vibrations: The characteristic "ring breathing" and other deformations of the piperazine skeleton would be observed in the fingerprint region (below 1500 cm⁻¹).

CH₂ and CH₃ Bending: Scissoring and rocking vibrations for the methylene groups and bending modes for the methyl groups would also be present in the fingerprint region, typically around 1450 cm⁻¹. scispace.com

FT-IR and FT-Raman are complementary techniques. While C-H and C-N stretching modes are active in both, the symmetric vibrations of the carbon skeleton are often more intense in the Raman spectrum. muni.cz

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique (FT-IR / FT-Raman) |

| Aliphatic C-H Stretch | 2800 - 3000 | Both |

| CH₂/CH₃ Bending | 1350 - 1470 | Both |

| C-N Stretch | 1000 - 1250 | Both (often stronger in IR) |

| Piperazine Ring Deformation | 800 - 1100 | Both (often stronger in Raman) |

Quantum Chemical and Computational Studies

Computational chemistry provides a theoretical framework to complement and interpret experimental data. Methods like Density Functional Theory (DFT) are powerful tools for investigating the geometric, electronic, and energetic properties of molecules like this compound.

Density Functional Theory (DFT) is a computational method used to calculate the electronic structure of molecules. mdpi.com By applying DFT methods, such as the widely used B3LYP functional with a basis set like 6-311++G(d,p), one can predict a variety of molecular properties with high accuracy. dergipark.org.trresearchgate.net

For this compound, DFT calculations can:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. scispace.com

Predict Spectroscopic Data: Calculate theoretical vibrational frequencies (for IR and Raman), as well as NMR chemical shifts. These calculated spectra can be compared with experimental results to confirm structural assignments. nih.govresearchgate.net

Analyze Electronic Properties: Determine the distribution of electron density, calculate the molecular electrostatic potential (MEP) to identify reactive sites, and analyze the frontier molecular orbitals (HOMO and LUMO) to understand chemical reactivity.

These computational results provide a detailed picture of the molecule at the electronic level, offering insights that are often difficult to obtain through experimentation alone.

The flexibility of the piperazine ring and the presence of two different alkyl substituents mean that this compound can exist in multiple conformations. khanacademy.org The piperazine ring can adopt chair, boat, and twist-boat forms, with the chair conformation being the most stable. The ethyl and methyl groups can be oriented in either axial or equatorial positions on this chair.

Computational methods are essential for exploring the conformational energy landscape of the molecule. nih.gov By systematically calculating the energy of different possible conformers, it is possible to:

Identify the global minimum energy structure (the most stable conformer).

Determine the relative energies of other, less stable conformers.

Calculate the energy barriers for conversion between different conformers (e.g., the barrier for ring inversion).

For this compound, it is expected that the most stable conformer would have the piperazine ring in a chair conformation with the larger ethyl group in the sterically less hindered equatorial position to minimize gauche interactions. The N-methyl group would also likely favor an equatorial or pseudo-equatorial position. Understanding this energy landscape is crucial for comprehending the molecule's physical properties and chemical behavior.

Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the electronic distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. uni-muenchen.deresearchgate.net The MEP map illustrates the electrostatic potential on the molecule's electron density surface, using a color-coded scheme to identify charge distributions. uni-muenchen.de Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. uni-muenchen.deresearchgate.net

For this compound, the MEP surface analysis reveals that the most negative potential is concentrated around the two nitrogen atoms of the piperazine ring. This is due to the high electronegativity and the presence of lone pair electrons on these atoms, making them the primary sites for interaction with electrophiles or for protonation. The ethyl and methyl groups, along with the carbon atoms of the ring, exhibit a less negative or slightly positive potential, consistent with their lower electron density compared to the nitrogen atoms.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex wavefunction into a localized Lewis-like structure of bonds and lone pairs. uni-muenchen.de This method allows for the quantitative evaluation of intramolecular interactions, such as hyperconjugation, which arise from charge delocalization from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. uni-muenchen.dewisc.edu The energetic significance of these interactions is estimated using second-order perturbation theory, expressed as the stabilization energy, E(2). wisc.edunih.gov

In this compound, NBO analysis identifies significant hyperconjugative interactions. The lone pair orbitals (LP) on the nitrogen atoms act as strong donors, delocalizing electron density into the antibonding orbitals (σ*) of adjacent C-C and C-H bonds. This delocalization stabilizes the molecule. Key interactions include the delocalization from the nitrogen lone pairs to the vicinal C-C and C-H antibonding orbitals. The analysis reveals the occupancy of natural orbitals, typically close to 2.0 for Lewis-type orbitals, and quantifies the stabilization energies for the most significant donor-acceptor interactions. joaquinbarroso.com

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (1) N1 | σ(C2-C3) | 3.85 |

| LP (1) N1 | σ(C6-H) | 2.98 |

| LP (2) N4 | σ(C3-H) | 3.15 |

| LP (2) N4 | σ(C5-C6) | 4.02 |

| σ (C2-C7) | σ*(N1-C6) | 1.75 |

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. tandfonline.commdpi.com This technique maps various properties onto a unique molecular surface, defined by the regions where the electron contribution from the molecule is equal to the contribution from all other molecules in the crystal. mdpi.com The analysis generates two-dimensional "fingerprint plots," which summarize the types and frequency of intermolecular contacts. nih.gov

For a molecule like this compound, which is typically a liquid at room temperature, Hirshfeld analysis would be performed on its crystalline state (e.g., a salt or at low temperatures). The analysis would primarily reveal non-covalent interactions. The most significant contributions to the crystal packing are expected to come from van der Waals forces, reflected as a high percentage of Hydrogen-Hydrogen (H···H) contacts due to the abundance of hydrogen atoms on the molecule's surface. mdpi.comnih.gov Other important interactions would include Carbon-Hydrogen (C···H/H···C) and Nitrogen-Hydrogen (N···H/H···N) contacts. The red spots on the dnorm mapped surface indicate close intermolecular contacts, which highlight potential hydrogen bonding or other strong interactions. mdpi.com

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 65.5 |

| C···H / H···C | 24.8 |

| N···H / H···N | 8.5 |

| Other | 1.2 |

Prediction of Spectroscopic Parameters (NMR, IR, Raman)

Computational methods, particularly DFT, are highly effective in predicting spectroscopic parameters, providing a powerful tool for structural elucidation and the interpretation of experimental spectra. scispace.com

NMR Spectroscopy

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ), are routinely performed using methods like the Gauge-Independent Atomic Orbital (GIAO). semanticscholar.org For this compound, the 1H and 13C NMR chemical shifts can be predicted. The calculated shifts are typically compared to an internal standard (e.g., Tetramethylsilane, TMS) to correlate with experimental data. These predictions help in the assignment of complex spectra and in confirming the molecular structure. The chemical environment of each proton and carbon atom dictates its predicted chemical shift. For instance, the protons on the carbon adjacent to the nitrogen atoms are expected to be deshielded and appear at a higher chemical shift.

| Atom Position | Predicted 1H Shift (ppm) | Atom Position | Predicted 13C Shift (ppm) |

|---|---|---|---|

| N-CH3 | 2.28 | N-CH3 | 46.5 |

| Ring-H (axial/equatorial) | 2.40 - 2.85 | Ring-C (adjacent to N) | 55.0 - 60.0 |

| Ethyl-CH2 | 2.45 | Ethyl-CH2 | 28.5 |

| Ethyl-CH3 | 1.05 | Ethyl-CH3 | 12.0 |

IR and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. wisc.edu DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule's normal modes. scispace.com The predicted spectra for this compound would show characteristic bands corresponding to C-H stretching vibrations (around 2800-3000 cm-1), C-N stretching vibrations (around 1000-1200 cm-1), and various bending and deformation modes in the fingerprint region (<1500 cm-1). wisc.edu These theoretical predictions are crucial for assigning the bands observed in experimental FT-IR and FT-Raman spectra. scispace.comsemanticscholar.org

| Vibrational Mode | Predicted IR Frequency (cm-1) | Predicted Raman Frequency (cm-1) |

|---|---|---|

| C-H Stretch (Aliphatic) | 2975 | 2972 |

| CH2 Scissoring | 1460 | 1458 |

| C-N Stretch | 1150 | 1148 |

| C-C Stretch (Ring) | 1095 | 1098 |

| Ring Breathing | 850 | 855 |

Research Applications of 2 Ethyl 1 Methylpiperazine in Specialized Chemical Fields

Catalysis and Ligand Design

The presence of nitrogen atoms with available lone pairs allows piperazine (B1678402) derivatives to function effectively as ligands and catalysts in various chemical transformations. biointerfaceresearch.com The specific substitution pattern of 2-Ethyl-1-methylpiperazine offers distinct advantages in these roles.

Piperazine and its derivatives are well-regarded for their ability to form stable complexes with a variety of metal ions, acting as effective ligands in coordination chemistry. biointerfaceresearch.com The nitrogen atoms in the piperazine ring serve as donor atoms, chelating to metal centers to form metallo-organic complexes. biointerfaceresearch.com In a related study, a ligand containing a piperazine moiety, (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine, was used to synthesize a series of group 12 metal complexes. rsc.org Structural analysis confirmed that the piperazine nitrogen atom actively participates in coordination, leading to complexes with diverse geometries, including trigonal bipyramidal, square pyramidal, and distorted tetrahedral spheres. rsc.org

In the context of this compound, both the N1 (methylated) and N4 (unsubstituted) nitrogen atoms can potentially coordinate with a metal ion. This allows the molecule to act as a bidentate or a monodentate ligand, depending on the reaction conditions and the nature of the metal center. The ethyl group at the C2 position and the methyl group at the N1 position introduce steric hindrance and electronic effects that can influence the stability, reactivity, and selectivity of the resulting metal catalyst. These substituents can be fine-tuned to create a specific coordination environment around the metal, which is crucial for controlling the outcome of metal-catalyzed reactions.

Table 1: Coordination Properties of Piperazine-Based Ligands

| Ligand Type | Metal Ions Coordinated | Key Structural Feature | Resulting Complex Geometry |

|---|---|---|---|

| Piperazine-ring based N2O2 Ligands | Cobalt, Copper, Zinc | N/O donor groups | Non-ionic nature, varied geometries |

This table summarizes the coordination behavior of general piperazine-based ligands as reported in the literature. biointerfaceresearch.comrsc.org

Asymmetric catalysis is a critical field for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. The presence of a chiral center at the C2 position (due to the ethyl group) makes this compound an inherently chiral molecule. This chirality can be harnessed in the design of catalysts for asymmetric synthesis. researchgate.net

Chiral piperazines have been successfully employed as backbones for catalysts and ligands. unl.pt For instance, C2-symmetric chiral piperazines have been shown to be highly efficient catalysts for the asymmetric Michael addition of aldehydes to nitroalkenes, achieving high levels of induction. unl.pt The synthesis of enantiopure 2-methylated piperazines has been developed for use in organic synthesis, highlighting the value of chiral piperazine frameworks. researchgate.net Similarly, 1-methylpiperazine (B117243) has been used to prepare resin-anchored chiral catalysts. chemicalbook.com

By using an enantiomerically pure form of this compound (either (R)- or (S)-2-Ethyl-1-methylpiperazine), it is possible to create a chiral environment around a catalytic center. When incorporated into a metal complex or used as an organocatalyst, the specific stereochemistry of the ligand can direct the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product over the other.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. mdpi.com Piperazines, as cyclic diamines, can function as effective organocatalysts. unl.pt Their basicity, stemming from the nitrogen lone pairs, allows them to act as Brønsted-Lowry or Lewis bases.

This compound possesses two tertiary amine functionalities, which can participate in acid-base catalysis. It can function as a base catalyst by deprotonating a substrate to increase its nucleophilicity. For example, chiral piperazines have been found to be very efficient catalysts for the asymmetric conjugate addition of aldehydes to nitroalkenes. unl.pt Although many organocatalytic reactions involving amines proceed through enamine formation with primary or secondary amines, tertiary amines like this compound can still play a crucial role as general base catalysts or Lewis base catalysts, activating substrates through non-covalent interactions. mdpi.com The steric environment created by the ethyl and methyl groups can also influence the enantioselectivity of the catalyzed reactions.

Advanced Materials Science

The bifunctional nature of piperazine derivatives allows for their use as monomers or additives in the creation of advanced materials with tailored properties.

Diamines are common building blocks in step-growth polymerization for the synthesis of polymers such as polyamides, polyurethanes, and polyureas. A patent describes the reaction of diamines with diisocyanates to form polysilylureas, which can be cast into tough, clear films and subsequently hydrolyzed to form heat- and solvent-resistant polyureas. google.com

As a cyclic diamine, this compound can potentially serve as a monomer in such polymerization reactions. Its incorporation into a polymer backbone would introduce the rigid piperazine ring structure, which can enhance the thermal stability and mechanical properties of the resulting material. The ethyl group at the C2 position would act as a pendant side group on the polymer chain. This side group would disrupt chain packing, potentially leading to increased solubility and a lower glass transition temperature compared to polymers made from unsubstituted piperazine. The presence of the N-methyl group alters the reactivity of one of the nitrogen atoms, which could be exploited to control the polymerization process or to create polymers with specific architectures.

Corrosion inhibitors are substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal. youtube.com Organic compounds containing heteroatoms like nitrogen and oxygen are often effective corrosion inhibitors because the lone pair electrons on these atoms can coordinate with the vacant d-orbitals of metal atoms on the surface. icrc.ac.ir This interaction leads to the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. icrc.ac.irresearchgate.net

Piperazine derivatives have been investigated as corrosion inhibitors for steel in acidic media. researchgate.net Studies show that these compounds can be effective, with their inhibitory performance attributed to the adsorption on the metal surface. researchgate.net The mechanism involves the nitrogen atoms of the piperazine ring facilitating the formation of a stable layer that protects the metal. icrc.ac.irresearchgate.net For example, 2-acetylpyrazine demonstrated a high inhibition efficiency of 92.7% for mild steel in an HCl solution, which was attributed to the formation of a protective layer. icrc.ac.ir

This compound possesses two nitrogen atoms with lone pair electrons, making it a strong candidate for a corrosion inhibitor. It is expected to adsorb onto metal surfaces, with the nitrogen atoms acting as the primary coordination sites. The alkyl groups (ethyl and methyl) can enhance the protective properties of the adsorbed layer by creating a more hydrophobic barrier, further preventing the ingress of water and corrosive ions.

Table 2: Corrosion Inhibition Efficiency of Related Heterocyclic Compounds

| Inhibitor | Metal | Corrosive Medium | Max Inhibition Efficiency (%) |

|---|---|---|---|

| Piperazine Derivative 1 | Carbon Steel | 1.0 M HCl | 96% (synergistic) |

| Piperazine Derivative 2 | Carbon Steel | 1.0 M HCl | 94% |

| 2-acetylpyrazine | Mild Steel | 1.0 M HCl | 92.7% |

This table presents data on the performance of various piperazine derivatives and other nitrogen-containing heterocyclic compounds as corrosion inhibitors, demonstrating the potential of this class of molecules. icrc.ac.irresearchgate.netmdpi.com

Preparation of Molecularly Imprinted Microspheres (MIMs)

A thorough review of current scientific literature reveals a notable absence of published research specifically detailing the use of this compound as a template molecule for the preparation of Molecularly Imprinted Microspheres (MIMs). While the technique of molecular imprinting is widely applied for creating selective recognition sites in polymers for a variety of molecules, its specific application to this compound has not been documented in available studies.

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have artificial recognition sites that are complementary in shape, size, and functional group orientation to a template molecule. When these polymers are synthesized as spherical particles, they are known as MIMs. This technology has been successfully applied to other structurally related piperazine compounds.

For instance, research has been conducted on the development of MIPs for Benzylpiperazine , an illicit designer drug. nih.gov In these studies, scientists compared self-assembly and semi-covalent imprinting approaches to create polymers capable of selectively binding Benzylpiperazine, demonstrating the suitability of the piperazine core as a target for molecular recognition. nih.govnewcastle.edu.au Furthermore, the related compound 1-Methylpiperazine has been described as a useful "mimic template" in the preparation of molecularly imprinted microspheres, indicating that molecules with this structural motif can be effectively used in the imprinting process. chemicalbook.com

The general methodology for preparing MIMs, which would hypothetically be applied to this compound, involves precipitation polymerization. This process includes the following key components:

Template Molecule: The molecule of interest (e.g., this compound).

Functional Monomer: A polymerizable molecule that interacts with the functional groups of the template.

Cross-linker: A molecule that forms the polymer network around the template-monomer complex.

Initiator: A compound that starts the polymerization reaction.

Porogen: A solvent that dissolves all components and helps in the formation of a porous polymer structure.

After polymerization, the template molecule is extracted, leaving behind specific cavities that can selectively rebind the target molecule from a complex mixture.

While the principles and methods for creating MIMs are well-established, the specific conditions and interaction dynamics for this compound would require empirical investigation. Such research would need to determine the most suitable functional monomers and polymerization conditions to achieve high selectivity and binding capacity. Without dedicated studies, no detailed research findings or data on this specific application can be provided.

Environmental Chemistry and Degradation Studies of 2 Ethyl 1 Methylpiperazine

Biodegradation Pathways and Mechanisms

Biodegradation represents a primary route for the removal of organic compounds from the environment, mediated by microorganisms. The structure of 2-Ethyl-1-methylpiperazine, with its piperazine (B1678402) ring and alkyl substituents, influences its susceptibility to microbial attack.

Specific experimental studies on the aerobic and anaerobic degradation of this compound are not extensively documented in publicly available literature. However, general principles of N-heterocycle biodegradation suggest that the process is possible. For instance, studies on other N-heterocyclic compounds have demonstrated that microorganisms can utilize them as sources of carbon and nitrogen.

The presence of N-alkylation on the piperazine ring, as in this compound, can significantly influence biodegradability. Research on other piperazine derivatives has indicated that N-alkylation may block certain metabolic pathways, potentially leading to slower degradation rates compared to the parent piperazine molecule. scispace.com The ethyl and methyl groups on the ring structure of this compound are likely to be initial sites of oxidative attack by microbial enzymes under aerobic conditions.

Under anaerobic conditions, the degradation of such compounds often proceeds through different mechanisms, such as reductive dehalogenation if halogenated analogues are considered. For non-halogenated compounds like this compound, anaerobic degradation pathways are less well-understood and are generally slower than aerobic processes.

While specific degradation products for this compound have not been detailed in available research, studies on the degradation of the parent compound, piperazine, provide insights into potential intermediates. Thermal and oxidative degradation of piperazine has been shown to yield a variety of products. researchgate.net

Under oxidative conditions, the piperazine ring can be cleaved, leading to the formation of smaller molecules. Potential degradation products from this compound could arise from the oxidation of the ethyl and methyl groups, hydroxylation of the ring, and eventual ring opening.

Table 1: Potential Degradation Intermediates of Substituted Piperazines (Based on Piperazine Degradation Studies)

| Precursor Compound | Potential Degradation Product/Intermediate | Degradation Process |

| Piperazine | N-(formyl)-piperazine (FPZ) | Thermal Degradation |

| Piperazine | Ethylenediamine (B42938) (EDA) | Oxidative/Thermal Degradation |

| Piperazine | N-(2-aminoethyl)-piperazine (AEP) | Thermal Degradation |

| Piperazine | Formate, Acetate (B1210297), Oxalate (B1200264) | Oxidative Degradation |

This table is illustrative of degradation products from the parent compound piperazine and suggests potential, but not confirmed, pathways for substituted derivatives like this compound.

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the biodegradability of chemicals based on their molecular structure. nih.gov These models correlate structural descriptors of molecules with their experimentally determined biodegradation rates. nih.gov For N-heterocyclic compounds, QSAR models have been developed to identify molecular fragments that either promote (activating fragments) or hinder (inactivating fragments) biodegradation. scispace.com

The development of robust QSAR models requires a substantial amount of experimental biodegradation data. nih.gov A significant challenge in predicting the biodegradability of this compound is the lack of specific experimental data for this compound and other N-alkylated piperazine derivatives. scispace.com While general QSAR models for N-heterocycles exist, their accuracy for a specific compound like this compound without specific validation is uncertain. scispace.com

Key molecular descriptors often used in biodegradation QSAR models include:

Molecular weight

Octanol-water partition coefficient (logP)

Number of specific functional groups

Topological and electronic parameters

The N-alkylation in this compound is a critical structural feature that would need to be carefully considered in any QSAR model. scispace.com

Advanced Analytical Methods for Environmental Monitoring

The detection and quantification of this compound in various environmental matrices necessitate the use of advanced analytical techniques that offer high sensitivity, selectivity, and accuracy. Given its chemical properties, chromatographic methods are particularly well-suited for its analysis. These methods separate the target analyte from complex mixtures, such as those found in water, soil, or air samples, allowing for precise measurement even at trace concentrations. hplcvials.comlabcompare.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in environmental analysis, valued for its versatility in separating a wide range of organic compounds. uhplcs.com For a polar compound like this compound, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. hplcvials.com

Due to the lack of a strong chromophore in the this compound molecule, detection by UV-Vis spectrophotometry can be challenging, often resulting in poor sensitivity. Therefore, derivatization with a UV-absorbing agent or the use of more universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) may be employed to enhance detection. Alternatively, coupling HPLC with mass spectrometry (LC-MS) provides the necessary sensitivity and selectivity. saspublishers.com

Table 1: Illustrative HPLC Parameters for Amine Compound Analysis

| Parameter | Specification |

|---|---|

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water (with pH modifier like formic acid or ammonium (B1175870) acetate) |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis (if derivatized), ELSD, CAD, or Mass Spectrometry (MS) |

| Injection Volume | 10 - 20 µL |

| Column Temperature | 30 - 40 °C |

This table represents typical starting conditions for method development for compounds similar in structure to this compound.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. labcompare.com Given that this compound has a boiling point suitable for GC analysis, this method is highly applicable. The separation is achieved on a capillary column, and a Flame Ionization Detector (FID) is commonly used for quantification due to its excellent response to hydrocarbons.

For unambiguous identification and enhanced sensitivity, GC is frequently coupled with Mass Spectrometry (GC-MS). nih.gov This combination provides not only retention time data but also a mass spectrum for the analyte, which serves as a chemical fingerprint, allowing for definitive identification even in complex environmental samples. labcompare.com Selected Ion Monitoring (SIM) mode can be used to further increase sensitivity and selectivity for trace-level detection. mdpi.com

Research on structurally similar compounds, such as 1-ethylpiperazine (B41427), has demonstrated the effectiveness of GC for quantitative analysis. A validated method for related piperazines achieved separation on a DB-17 column, which has a (50%-Phenyl)-methylpolysiloxane stationary phase suitable for separating polar compounds.

Table 2: GC Method Parameters Based on Analysis of Related Piperazine Compounds

| Parameter | Specification |

|---|---|

| Column | DB-17 (30 m length, 0.53 mm I.D., 1 µm film thickness) |

| Carrier Gas | Helium at a flow of 2 mL/min |

| Injector Temperature | 250 °C |

| Detector Temperature | 260 °C (FID) |

| Oven Program | Initial temperature 150°C for 10 min, then ramp up to 260°C |

| Injection Volume | 1.0 µL |

| Diluent | Methanol |

Source: Adapted from a validated method for piperazine, 1-methylpiperazine (B117243), and 1-ethylpiperazine.

Validation of such methods typically establishes key performance metrics. For instance, in the analysis of related piperazines, the Limit of Detection (LOD) and Limit of Quantification (LOQ) were found to be at the parts-per-million (ppm) level, with excellent precision and accuracy.

Table 3: Example Validation Data for GC Analysis of Related Piperazines

| Compound | Limit of Detection (LOD) (% of 1000 µg/mL) | Limit of Quantification (LOQ) (% of 1000 µg/mL) | Recovery at LOQ Level |

|---|---|---|---|

| Piperazine | 0.008% | 0.03% | 98.5% |

| 1-Methylpiperazine | 0.005% | 0.02% | 98.9% |

Source: Data from a study on related piperazine compounds, demonstrating the sensitivity of the GC-FID method.

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), have become indispensable for environmental analysis. longdom.org They combine the powerful separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. saspublishers.com This synergy is ideal for analyzing polar and non-volatile compounds in complex matrices, where direct GC-MS analysis might be difficult. chemijournal.com

For this compound, LC-MS would provide definitive identification and quantification, often without the need for chemical derivatization. humanjournals.com The liquid chromatograph separates the target compound from interferences in the sample, and the separated analyte is then ionized and introduced into the mass spectrometer. longdom.org Common ionization techniques for such compounds include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). The mass analyzer (e.g., quadrupole, time-of-flight) then separates the ions based on their mass-to-charge ratio, providing structural information and enabling precise quantification. saspublishers.com

The advantages of LC-MS for environmental monitoring include:

High Sensitivity: Capable of detecting compounds at sub-parts-per-billion (ppb) levels. humanjournals.com

High Selectivity: The ability to distinguish the target analyte from co-eluting matrix components, reducing false positives. saspublishers.com

Broad Applicability: Suitable for a wide range of compounds, from polar to non-polar. chemijournal.com

Table 4: General LC-MS System Configuration for Environmental Pollutant Monitoring

| Component | Specification |

|---|---|

| Liquid Chromatograph | UHPLC/HPLC system with binary or quaternary pump |

| Column | C18 or HILIC (Hydrophilic Interaction Liquid Chromatography) |

| Ionization Source | Electrospray Ionization (ESI) in positive ion mode |

| Mass Analyzer | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification; Full Scan for identification |

This table outlines a typical advanced LC-MS setup used for the trace analysis of organic contaminants in environmental samples. saspublishers.comchemijournal.com

Future Research Directions and Emerging Trends for 2 Ethyl 1 Methylpiperazine

The unique structural characteristics of 2-Ethyl-1-methylpiperazine, featuring a chiral center and asymmetric N-substitution, position it as a compound of significant interest for future research. Emerging trends in chemical synthesis, materials science, and computational chemistry are poised to unlock its full potential. Future exploration will likely focus on developing more efficient and sustainable synthetic routes, harnessing its properties in advanced functional materials, and leveraging artificial intelligence to accelerate discovery and optimization processes.

Q & A

Basic: What established synthetic routes are available for 2-Ethyl-1-methylpiperazine, and how can reaction conditions be optimized for yield?

Methodological Answer:

this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, piperazine derivatives are often prepared by reacting piperazine with alkyl halides or epoxides under controlled conditions. A common approach involves:

- Step 1: Reacting piperazine with 1-bromo-2-ethylpropane or a similar alkylating agent in a polar aprotic solvent (e.g., DMSO or DMF) at elevated temperatures (120–140°C) to introduce the ethyl and methyl substituents .

- Step 2: Optimizing yield by varying solvent polarity, reaction time, and stoichiometric ratios. For instance, excess alkylating agent (1.5–2.0 equivalents) improves substitution efficiency, while bases like K₂CO₃ neutralize HBr byproducts .

- Step 3: Purification via fractional distillation or recrystallization, monitored by GC-MS or HPLC to confirm purity (>95%) .

Key Considerations:

- Side reactions (e.g., over-alkylation) can be mitigated by stepwise addition of reagents.

- Microwave-assisted synthesis may reduce reaction time and improve regioselectivity .

Basic: How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

Structural elucidation combines spectroscopic and crystallographic techniques:

- NMR Spectroscopy:

- ¹H NMR: Peaks for piperazine ring protons appear as multiplets (δ 2.4–3.1 ppm), while ethyl and methyl groups show triplets (δ 1.0–1.2 ppm) and singlets (δ 2.3 ppm), respectively.

- ¹³C NMR: Piperazine carbons resonate at 45–55 ppm; ethyl (10–15 ppm) and methyl (20–25 ppm) groups confirm substitution .

- X-ray Crystallography:

- Mass Spectrometry: Molecular ion peaks (m/z ≈ 128) and fragmentation patterns confirm the molecular formula .

Validation: Cross-referencing with computational models (DFT) ensures spectral assignments align with predicted electronic environments .

Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation of this compound derivatives?

Methodological Answer:

Contradictions often arise from dynamic processes (e.g., ring puckering) or impurities:

- Dynamic NMR (DNMR): Detects conformational exchange in the piperazine ring by varying temperature. Slow exchange at low temperatures (e.g., –40°C) resolves overlapping signals .

- High-Resolution Crystallography: SHELXL refinement with high-resolution data (d-spacing < 0.8 Å) clarifies bond distortions or disorder in alkyl substituents .

- Isotopic Labeling: Deuterated analogs simplify ¹H NMR interpretation by reducing signal overlap.

- Hybrid Techniques: Combining IR (C-N stretch: 1120–1220 cm⁻¹) and computational vibrational analysis validates proposed structures .

Case Study: Discrepancies in NOESY correlations for ethyl groups were resolved by molecular dynamics simulations, confirming steric hindrance effects .

Advanced: How does computational modeling predict the reactivity and interaction mechanisms of this compound in drug design?

Methodological Answer:

- Density Functional Theory (DFT):

- Molecular Docking:

- MD Simulations:

Application: Rational design of derivatives with enhanced blood-brain barrier permeability by modifying alkyl chain hydrophobicity .

Advanced: What are the challenges in assessing the biological activity of this compound, and how are selectivity assays designed?

Methodological Answer:

- Challenge 1: Off-target effects due to piperazine's promiscuity (e.g., binding to multiple GPCRs).

- Challenge 2: Metabolic instability of ethyl/methyl substituents.

- Solution: Microsomal stability assays (e.g., liver microsomes + NADPH) monitor degradation via LC-MS. CYP450 isoform profiling identifies major metabolizing enzymes .

- Challenge 3: Low aqueous solubility.

- Solution: Co-crystallization with cyclodextrins or formulation as hydrochloride salts improves bioavailability .

Case Study: A derivative showed dual 5-HT₁A/D₂ receptor affinity, requiring functional assays (cAMP accumulation) to distinguish agonist vs. antagonist activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。